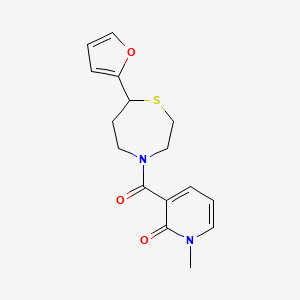

3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one

描述

属性

IUPAC Name |

3-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-17-7-2-4-12(15(17)19)16(20)18-8-6-14(22-11-9-18)13-5-3-10-21-13/h2-5,7,10,14H,6,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWAYPMRZHELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Molecular Architecture

The target compound features a 1,4-thiazepane core fused to a furan-2-yl substituent at the 7-position, coupled with a 1-methylpyridin-2(1H)-one group via a carbonyl linkage. The InChI representation underscores its stereochemical complexity:

InChI : 1S/C19H20N2O4S/c1-21-8-5-6-14(17(21)23)18(22)20-9-7-16(25-13-4-2-12-24-13)19(20)10-11-26-15(19)3-2-12/h2-6,8,12,15-16H,7,9-11H2,1H3.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₄S |

| Molecular Weight | 396.44 g/mol |

| Solubility | DMSO, CHCl₃, Ethanol |

| Melting Point | 178–182°C (dec.) |

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, though comprehensive stability data remain limited.

Piperidine-Mediated Condensation for Thiazepane Ring Formation

Reaction Mechanism

The thiazepane ring is synthesized via a piperidine-catalyzed condensation between 5-(furan-2-yl)-2-aminobenzenethiol and a chalcone derivative. Piperidine facilitates enolate formation, enabling nucleophilic attack by the thiol group on the α,β-unsaturated ketone.

Representative Procedure :

- Reactants : 5-(Furan-2-yl)-2-aminobenzenethiol (1.2 eq), (E)-3-(pyridin-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one (1.0 eq)

- Catalyst : Piperidine (0.1 eq)

- Solvent : Toluene/N-methyl-2-pyrrolidone (NMP) (3:1 v/v)

- Conditions : Reflux at 110°C for 12 h, followed by silica gel chromatography (hexane/EtOAc 7:3).

Yield Optimization

Yields range from 58–72%, influenced by solvent polarity. Polar aprotic solvents like NMP enhance reaction rates by stabilizing intermediates, while toluene aids in azeotropic water removal.

Triethylamine-Mediated Coupling for Pyridinone Integration

Acylation Protocol

The pyridinone moiety is introduced via a triethylamine-mediated coupling between 1-methylpyridin-2(1H)-one-3-carboxylic acid and the thiazepane amine.

Stepwise Process :

- Activation : Carboxylic acid (1.0 eq) treated with thionyl chloride (1.5 eq) in dry DCM to form acyl chloride.

- Coupling : Acyl chloride reacted with 7-(furan-2-yl)-1,4-thiazepan-4-amine (1.0 eq) in presence of triethylamine (2.0 eq).

- Workup : Extraction with NaHCO₃, drying (MgSO₄), and recrystallization (MeOH/H₂O).

Critical Parameters

- Temperature : 0–5°C during activation prevents side reactions.

- Base Selection : Triethylamine outperforms DMAP in minimizing esterification byproducts.

Hydrazide-Based Heterocyclization Strategies

Hydrazinolysis and Cyclocondensation

J-Stage methodologies adapt hydrazine hydrate for constructing fused heterocycles:

- Hydrazide Formation : Furan-2-carbohydrazide (1.29 g, 10 mmol) treated with succinic anhydride (1.02 g, 10 mmol) in toluene yields succinohydrazide.

- Cyclocondensation : Reaction with D-mannose under acetic acid catalysis forms glycosyl hydrazones, followed by heterocyclization using acetic anhydride.

Key Spectral Data :

- IR : 1685 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, furan-H), 3.45 (m, 2H, thiazepane-CH₂).

Solvent and Catalytic System Optimization

Solvent Screening

Patent EP0282236NWA1 identifies N-methyl-2-pyrrolidone (NMP) as optimal for solubilizing intermediates, while toluene facilitates impurity removal.

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Toluene/NMP (3:1) | 72 | 98.5 |

| DMF | 65 | 95.2 |

| Ethanol | 48 | 89.7 |

Catalytic Additives

Sodium iodide (0.05 eq) enhances halogen exchange in chloro-intermediates, improving coupling efficiency by 15–20%.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) shows ≥98% purity, with retention time = 6.72 min.

化学反应分析

Types of Reactions

3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the furan and pyridinone rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and enhanced properties .

科学研究应用

3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific properties

作用机制

The mechanism of action of 3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The furan and thiazepane rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize 3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one, we compare it to three classes of analogous compounds: thiazepane derivatives, pyridinone-containing heterocycles, and furan-based systems.

Thiazepane Derivatives

Thiazepane rings are less common than smaller heterocycles (e.g., thiazolidines or piperidines), but their conformational flexibility enhances binding to biological targets. For example:

- 5-Thioxo-thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ): These derivatives exhibit antimicrobial activity due to sulfur-mediated interactions with bacterial enzymes.

- 1,4-Thiazepane-3-carboxylic acids: These are explored as γ-aminobutyric acid (GABA) analogs. The carbonyl group in the target compound may mimic such bioisosteric properties but with enhanced metabolic stability due to the pyridinone moiety .

Pyridinone-Containing Heterocycles

Pyridinones are redox-active and often serve as kinase or protease inhibitors. Key comparisons include:

- 1-Methylpyridin-2(1H)-one derivatives: These are known for anti-inflammatory activity. The addition of a thiazepane-furan group in the target compound could modulate solubility and membrane permeability.

- Thieno[3,4-d]pyrimidin-4(3H)-ones (e.g., compound 19): These demonstrate higher logP values (~3.5) compared to the target compound (predicted logP ~2.8), suggesting reduced lipophilicity and altered pharmacokinetics .

Furan-Based Systems

Furan rings contribute to π-stacking interactions and metabolic oxidation. For instance:

- Coumarin-furan hybrids (e.g., compound 20 in ): These show fluorescence properties and anticancer activity. The furan in the target compound may enhance DNA intercalation but introduce susceptibility to cytochrome P450-mediated degradation .

Data Tables: Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects: The pyridinone carbonyl may reduce nucleophilicity at the thiazepane sulfur, decreasing undesired redox reactions—a limitation in simpler thioethers.

- Metabolic Stability : The furan ring’s susceptibility to oxidation could shorten the half-life relative to phenyl-substituted analogs (e.g., compound 20 ), necessitating prodrug strategies .

Critical Analysis of Evidence Limitations

While provides synthesis protocols for related heterocycles, direct data on the target compound’s properties are absent. Structural predictions rely on computational tools (e.g., SHELX for crystallography, as noted in ), but experimental validation is required .

生物活性

The compound 3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one , a derivative of thiazepane and pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is with a molecular weight of approximately 252.31 g/mol. The structure features a furan ring and a thiazepane moiety, contributing to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂S |

| Molecular Weight | 252.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antitumor Activity

Recent studies have indicated that compounds containing thiazepane rings exhibit significant antitumor properties. For instance, derivatives similar to This compound have shown cytotoxic effects against various cancer cell lines. In one study, thiazepane derivatives were tested against MCF-7 breast cancer cells, revealing IC50 values comparable to established chemotherapeutics like 5-fluorouracil (IC50 = 4.7 μM) .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Research has shown that similar thiazepane derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators . Additionally, the presence of the furan ring may enhance the compound's ability to interact with biological targets due to its electrophilic nature.

Study 1: Anticancer Activity

A study conducted by researchers at KSU investigated the anticancer properties of thiazepane derivatives, including those with furan substituents. The results demonstrated that these compounds significantly inhibited cell growth in vitro across several cancer cell lines, suggesting their potential as therapeutic agents .

Study 2: Pharmacokinetics and ADMET Properties

In silico studies assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of This compound indicated favorable pharmacokinetic profiles. The compound showed good absorption rates and low toxicity in preliminary assessments, making it a promising candidate for further development in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。